molecular formula C16H14F3N3O3S B1664657 5-Hydroxylansoprazole CAS No. 131926-98-2

5-Hydroxylansoprazole

Número de catálogo: B1664657
Número CAS: 131926-98-2
Peso molecular: 385.4 g/mol
Clave InChI: IDCLTMRSSAXUNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Hidroxi lansoprazol, también conocido como AG1908, es un metabolito activo del lansoprazol. El lansoprazol es un inhibidor de la bomba de protones gástrica que es eficaz en el tratamiento de diversas enfermedades pépticas. El metabolismo del lansoprazol ocurre a través de la enzima CYP2C19, lo que da como resultado la formación de 5-hidroxi lansoprazol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-hidroxi lansoprazol implica la conversión metabólica del lansoprazol por la enzima CYP2C19. Esta reacción enzimática ocurre bajo condiciones fisiológicas dentro del cuerpo humano. La ruta sintética específica implica la hidroxilación del lansoprazol en la posición 5 del anillo de benceno .

Métodos de producción industrial

La producción industrial de 5-hidroxi lansoprazol generalmente se logra a través de procesos de biotransformación utilizando sistemas microbianos o enzimáticos que expresan CYP2C19. Estos sistemas están optimizados para producir altos rendimientos del metabolito en condiciones controladas .

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-hidroxi lansoprazol experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Pharmacological Properties

5-Hydroxylansoprazole exhibits several pharmacological effects that may differ from its parent compound, lansoprazole. Notably, it retains some proton-pump inhibitory effects and may also possess unique mechanisms of action. Recent studies suggest that 5-HLS can inhibit fatty acid synthase (FASN), an enzyme crucial for cancer cell growth, particularly in triple-negative breast cancer (TNBC) cells . This potential anticancer property highlights the need for further investigation into the therapeutic applications of 5-HLS beyond acid suppression.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound sulfide, a derivative of 5-HLS. The research indicated that this compound could inhibit FASN, suggesting a possible therapeutic role in TNBC treatment .
  • Drug Interaction Studies : this compound is involved in significant drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. For instance, studies have shown that fluvoxamine and clarithromycin can dramatically affect the pharmacokinetics of lansoprazole and its metabolites, including 5-HLS. These interactions are crucial for optimizing treatment regimens involving PPIs .
  • Hepatoprotective Effects : Research indicates that lansoprazole, through its metabolite 5-HLS, may offer protective effects against drug-induced liver injury. In vitro studies demonstrated that lansoprazole treatment could enhance cell viability in models of cisplatin-induced cytotoxicity by activating the Nrf2 antioxidant pathway .

Comparative Analysis of Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in CYP2C19, an enzyme critical for the metabolism of lansoprazole. Variations in this enzyme can lead to significant differences in drug metabolism among individuals:

CYP2C19 Genotype AUC(0-infinity) Increase with Fluvoxamine AUC(0-infinity) Increase with Clarithromycin
Homozygous Extensive Metabolizers (EMs)3.8-fold increase1.55-fold increase
Heterozygous EMs2.5-fold increase1.74-fold increase
Poor Metabolizers (PMs)No significant change1.80-fold increase

This table illustrates how different genotypes can affect the pharmacokinetic profile of lansoprazole and its metabolites, emphasizing the importance of personalized medicine in treatment strategies .

Mecanismo De Acción

El 5-hidroxi lansoprazol ejerce sus efectos inhibiendo la bomba de protones gástrica, también conocida como H+/K+ ATPasa. Esta inhibición reduce la secreción de ácido gástrico, proporcionando alivio de los trastornos relacionados con el ácido. El compuesto se dirige a la bomba de protones en las células parietales del revestimiento del estómago, lo que lleva a una disminución de la producción de ácido .

Comparación Con Compuestos Similares

Compuestos similares

  • Omeprazol
  • Pantoprazol
  • Rabeprazol
  • Esomeprazol

Unicidad

El 5-hidroxi lansoprazol es único debido a su origen metabólico específico del lansoprazol y su hidroxilación distintiva en la posición 5. Esta modificación estructural imparte propiedades farmacocinéticas y farmacodinámicas únicas en comparación con otros inhibidores de la bomba de protones .

Actividad Biológica

5-Hydroxylansoprazole is a significant metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastric and esophageal disorders. Recent research has highlighted the compound's biological activities, particularly its potential anticancer properties and mechanisms of action in various biological systems.

This compound exhibits enhanced biological activity compared to its parent compound, lansoprazole. It has been shown to inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. This inhibition is particularly relevant in the context of triple-negative breast cancer, where FASN plays a critical role in tumor growth and survival. The metabolite not only inhibits FASN but also affects the non-homologous end joining (NHEJ) repair pathway of oxidative DNA damage, mediated through poly(ADP-ribose) polymerase 1 (PARP1) .

Antioxidant Properties

Research indicates that lansoprazole, including its metabolites like this compound, can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. In hepatic cells, this compound has demonstrated protective effects against cisplatin-induced cytotoxicity by upregulating antioxidant genes such as heme oxygenase-1 (HO1). The activation of this pathway suggests potential therapeutic applications for liver protection during chemotherapy .

Case Studies and Clinical Implications

A notable case study reported an elderly patient treated with lansoprazole who developed exfoliative dermatitis. This case emphasized the importance of monitoring adverse effects associated with PPI treatment, although it did not directly implicate this compound. The relationship between prolonged PPI use and skin reactions highlights the need for careful consideration of long-term therapy with these drugs .

Comparative Activity Table

To summarize the biological activities and mechanisms of this compound, the following table compares its effects with those of lansoprazole:

Activity Lansoprazole This compound
FASN Inhibition ModerateStronger
NHEJ Regulation LimitedSignificant
Antioxidant Activity Some activation of Nrf2Strong activation
Cytoprotection in Hepatic Cells Limited evidenceEvident in cisplatin models
Clinical Use Widely used for gastric disordersEmerging research in oncology

Future Directions

The growing body of evidence surrounding the biological activity of this compound opens avenues for further research into its potential as an anticancer agent and as a protective agent in oxidative stress-related conditions. Future studies should focus on:

  • In vivo studies to assess the efficacy and safety profile of this compound in cancer models.
  • Clinical trials to evaluate its impact on cancer treatment outcomes, especially in combination therapies.
  • Mechanistic studies to elucidate the pathways involved in its biological activities.

Q & A

Q. What validated analytical methods are available for quantifying 5-hydroxylansoprazole in biological matrices, and how can researchers ensure methodological robustness?

Basic
A validated HPLC-MS/MS method is widely used for quantifying this compound in rat plasma. This method employs a Diamonsil C18 column (150 × 2.1 mm, 5 µm) with a mobile phase of acetonitrile-0.1% formic acid and 2 mmol·L⁻¹ ammonium acetate (43:57 v/v) at 0.3 mL/min. Electrospray ionization in triple quadrupole MS with multiple reaction monitoring (MRM) ensures specificity (e.g., m/z 384.1→179.9 for this compound). Key validation parameters include linearity (12.60–5040.00 ng/mL), recovery rates (89.6–92.7%), and inter-/intra-assay CVs <10% . Researchers must validate accuracy, precision, and matrix effects per ICH guidelines.

Q. How do CYP2C19 polymorphisms affect the pharmacokinetic (PK) design of studies investigating this compound metabolism?

Advanced
CYP2C19 genetic variants significantly influence this compound formation, as it is a primary metabolite of lansoprazole via CYP2C18. Studies must stratify participants into extensive metabolizers (EMs) and poor metabolizers (PMs) using genotyping. For example, PMs exhibit slower clearance of lansoprazole, leading to altered this compound AUC and Cmax. PK parameters (e.g., t1/2, CL/F) should be calculated using software like DAS 2.0 and statistically compared across groups with ANOVA/Duncan’s test (p<0.05). Note that CYP3A4 becomes dominant at high lansoprazole concentrations, complicating dose-response interpretations .

Q. What experimental strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?

Advanced
Discrepancies often arise due to stereoselective metabolism (e.g., S-lansoprazole favors 5-hydroxylation over R-enantiomers in vitro, but systemic factors like protein binding alter this in vivo). To reconcile

  • Use hepatocyte co-cultures or microsomal assays with human CYP isoforms (2C19/3A4) under physiologically relevant concentrations.
  • Conduct crossover PK studies in animal models (e.g., rats) with controlled CYP inhibitors/inducers. For example, co-administer fluvoxamine (CYP2C19 inhibitor) to isolate this compound’s metabolic pathway .
  • Apply population PK modeling to account for inter-individual variability in human trials.

Q. How can researchers optimize HPLC-MS/MS methods to differentiate this compound from structurally similar metabolites like lansoprazole sulfone?

Advanced
Chromatographic specificity is critical. Strategies include:

  • Mobile phase optimization : Adjust ammonium acetate concentration (2–5 mmol·L⁻¹) to enhance peak separation.
  • Column selection : Use UPLC columns (e.g., BEH C18, 1.7 µm) for higher resolution.
  • MRM transitions : Select unique fragment ions (e.g., m/z 384.1→179.9 for this compound vs. m/z 383.9→115.9 for lansoprazole sulfone) .
  • Stability testing : Validate analyte stability under autosampler conditions (4°C) and freeze-thaw cycles to prevent degradation.

Q. What are the limitations of spectrophotometric methods for this compound quantification, and when should they be avoided?

Basic
Spectrophotometric methods (e.g., UV-Vis) are less specific due to overlapping absorbance peaks from plasma components. They often require derivatization (e.g., heating for color formation), which risks analyte degradation. These methods lack sensitivity for low-concentration PK studies (LOQ >100 ng/mL vs. 12.60 ng/mL for HPLC-MS/MS) and fail to distinguish metabolites. Use spectrophotometry only for preliminary stability testing or bulk pharmaceutical analysis, not for biological matrices .

Q. How should researchers design studies to assess food-drug interactions impacting this compound bioavailability?

Advanced

  • Crossover design : Administer lansoprazole with/without CYP-modulating food components (e.g., grapefruit juice for CYP3A4 inhibition) in randomized phases.
  • Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose to capture tmax shifts.
  • Statistical analysis : Use non-compartmental analysis (NCA) for AUC comparisons and mixed-effects models to adjust for covariates (e.g., BMI, CYP genotype) .

Q. What are the ethical and methodological considerations for human studies on this compound?

Basic

  • Inclusion criteria : Exclude participants with hepatic impairment or CYP2C19/3A4-altering medications.
  • Informed consent : Disclose risks of repeated blood sampling and genotyping implications.
  • Ethical approval : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain IRB approval .

Q. How do stereochemical properties of lansoprazole influence this compound’s pharmacological activity?

Advanced
The S-enantiomer of lansoprazole is preferentially metabolized to this compound, while the R-enantiomer has higher systemic exposure due to slower hepatic clearance. Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers in PK studies. Note that this compound itself is chiral, requiring enantiomer-specific MRM transitions for accurate quantification .

Q. What statistical approaches are recommended for analyzing contradictory PK data in this compound studies?

Advanced

  • Meta-analysis : Pool data from multiple studies (e.g., Brazilian Journal of Pharmaceutical Sciences, 2015) to identify confounding variables (e.g., diet, CYP phenotypes).
  • Bayesian hierarchical models : Account for between-study heterogeneity.
  • Sensitivity analysis : Test robustness by excluding outliers or stratifying by covariates like age/sex .

Q. How can researchers improve the detection limits of this compound in low-volume pediatric plasma samples?

Advanced

  • Microsampling : Use volumetric absorptive microsampling (VAMS) to collect 10–50 µL of blood.
  • Microextraction : Employ protein precipitation with 1:4 plasma:acetonitrile ratio.
  • Nano-LC-MS/MS : Reduce column inner diameter (e.g., 75 µm) to enhance sensitivity for LOQs <5 ng/mL .

Propiedades

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLTMRSSAXUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-98-2
Record name 5-Hydroxylansoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Hydroxylansoprazole
5-Hydroxylansoprazole
5-Hydroxylansoprazole
5-Hydroxylansoprazole
5-Hydroxylansoprazole
5-Hydroxylansoprazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.